molecular formula C24H20ClN3O2S B290036 N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide

N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide

Cat. No.: B290036
M. Wt: 450 g/mol
InChI Key: SGZAUVCUYIXWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a cyano group, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[b]pyridine structure, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the attachment of the chlorophenyl group and the sulfanylacetamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-30-18-11-5-15(6-12-18)23-19-3-2-4-21(19)28-24(20(23)13-26)31-14-22(29)27-17-9-7-16(25)8-10-17/h5-12H,2-4,14H2,1H3,(H,27,29)

InChI Key

SGZAUVCUYIXWRI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)SCC(=O)NC4=CC=C(C=C4)Cl)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)SCC(=O)NC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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